molecular formula C15H9F3N2O5 B12508950 {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate

{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate

Cat. No.: B12508950
M. Wt: 354.24 g/mol
InChI Key: DLAZVYOTCUIXQO-UHFFFAOYSA-N
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Description

{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The trifluoromethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions. The final step involves esterification to form the furan-3-carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethoxy group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies, providing insights into molecular dynamics and interactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of {3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate is unique due to its combination of a trifluoromethoxyphenyl group, an oxadiazole ring, and a furan carboxylate moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H9F3N2O5

Molecular Weight

354.24 g/mol

IUPAC Name

[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate

InChI

InChI=1S/C15H9F3N2O5/c16-15(17,18)24-11-3-1-9(2-4-11)13-19-12(25-20-13)8-23-14(21)10-5-6-22-7-10/h1-7H,8H2

InChI Key

DLAZVYOTCUIXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)COC(=O)C3=COC=C3)OC(F)(F)F

Origin of Product

United States

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